molecular formula C19H18FN5O2 B2841496 8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878729-52-3

8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2841496
CAS No.: 878729-52-3
M. Wt: 367.384
InChI Key: BIYWRLRGGOETES-UHFFFAOYSA-N
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Description

8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, dimethyl substitutions, and a purino[7,8-a]imidazole core.

Scientific Research Applications

Synthesis and Chemical Properties

Mesoionic Purinone Analogs Synthesis : A study by Coburn and Taylor (1982) detailed the synthesis of mesoionic purinone analogs, closely related to the structure , demonstrating their existence predominantly in the C3-H tautomeric form and their reactions leading to hydrolytic ring-opening and cycloaddition products (Coburn & Taylor, 1982).

Fluorine-Containing Derivatives : Research by Khlebnikova et al. (2020) on fluorine-containing derivatives, including 6,7-dihydroindazolone and benzisoxazolone, highlighted the synthesis and evaluation of compounds with significant cytotoxic activities, indicating the potential therapeutic applications of such fluorinated compounds (Khlebnikova et al., 2020).

Biological Activities and Potential Therapeutic Applications

Antidepressant and Anxiolytic Potential : Zagórska et al. (2016) synthesized and evaluated a series of fluorophenyl-piperazinylalkyl derivatives, identifying potent serotonin receptor ligands with potential antidepressant and anxiolytic effects, which could imply the relevance of structurally related compounds in neuropsychiatric disorder treatment (Zagórska et al., 2016).

Selective Detection of Chemical Species : Peng et al. (2005) explored derivatives for colorimetric and fluorescent sensing of fluoride, demonstrating the potential of similar compounds in environmental and analytical chemistry for selective detection applications (Peng et al., 2005).

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. If it’s a biologically active compound, its mechanism of action would depend on its specific biological target(s). For example, many purine derivatives act as inhibitors of various enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and evaluation of its biological activity. If it shows promising biological activity, it could potentially be developed into a therapeutic agent .

Preparation Methods

The synthesis of 8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purino[7,8-a]imidazole core, followed by the introduction of the fluorophenyl group and the dimethyl substitutions. Industrial production methods

Properties

IUPAC Name

6-(2-fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c1-11(2)9-24-17(26)15-16(22(4)19(24)27)21-18-23(15)10-12(3)25(18)14-8-6-5-7-13(14)20/h5-8,10H,1,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYWRLRGGOETES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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